Anti-Tubercular Activity: Comparative IC₅₀ Data Against M. tuberculosis H37Ra
While this specific compound (CAS 2034369-72-5) has not been the subject of a published, dedicated structure-activity relationship (SAR) study, its anti-tubercular potential is inferred through cross-study comparison with a closely related structural series. A 2020 study by Srinivasarao et al. reported that a series of piperazine-linked pyridine/benzamide derivatives exhibited significant activity against M. tuberculosis H37Ra, with IC₅₀ values ranging from 1.35 to 2.18 μM for the most potent analogs [1]. A vendor technical datasheet for the target compound cites this same study and claims an IC₅₀ range of 1.35–2.18 μM, indirectly suggesting the cyclopropylpyridazine-piperazine-indole scaffold may deliver comparable potency . In contrast, the first-line reference drug pyrazinamide exhibits an IC₅₀ of approximately 50–100 μM against the same strain under similar assay conditions, while isoniazid shows an IC₅₀ of approximately 0.05–0.2 μM [1][2]. This places the target compound's projected potency in the low-micromolar range, substantially more potent than pyrazinamide but less potent than isoniazid.
| Evidence Dimension | In vitro anti-tubercular activity (IC₅₀) against M. tuberculosis H37Ra |
|---|---|
| Target Compound Data | IC₅₀ = 1.35–2.18 μM (inferred from analogous series; direct data pending confirmation) |
| Comparator Or Baseline | Pyrazinamide: IC₅₀ ≈ 50–100 μM; Isoniazid: IC₅₀ ≈ 0.05–0.2 μM; Analogs (6a, 6e, 6h, 6j, 6k, 7e): IC₅₀ = 1.35–2.18 μM |
| Quantified Difference | Up to ~74-fold more potent than pyrazinamide; ~10- to 40-fold less potent than isoniazid |
| Conditions | Mycobacterium tuberculosis H37Ra strain; in vitro growth inhibition assay; endpoint IC₅₀ determination |
Why This Matters
For procurement decisions in anti-tubercular lead discovery, a compound with projected low-micromolar potency against M. tuberculosis may serve as a versatile starting scaffold for further optimization, but direct confirmatory data for this specific compound is currently absent and must be generated independently.
- [1] Srinivasarao, S., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10, 12272–12288. View Source
- [2] Zhang, Y., & Mitchison, D. A. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6–21. View Source
